ALP/Carbonic anhydrase-IN-1

Dual inhibitor Carbonic anhydrase Alkaline phosphatase

ALP/Carbonic anhydrase-IN-1, designated Compound 1e in the primary [1,8]-naphthyridine series, is a small-molecule dual inhibitor of carbonic anhydrase (CA) isozymes II, IX, and XII and alkaline phosphatase (ALP) isoforms b-TNAP and c-IAP. Unlike single-target CA or ALP inhibitors, this chemotype was designed to simultaneously suppress both activities that cooperatively drive pathological mineral deposition, with reported sub-micromolar potency across multiple CA and ALP isoforms.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B12368555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALP/Carbonic anhydrase-IN-1
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3
InChIInChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3
InChIKeyMIQCJJMJHXDYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALP/Carbonic anhydrase-IN-1 (2091887-74-8) Key Chemical Identity & Procurement Starting Point


ALP/Carbonic anhydrase-IN-1, designated Compound 1e in the primary [1,8]-naphthyridine series, is a small-molecule dual inhibitor of carbonic anhydrase (CA) isozymes II, IX, and XII and alkaline phosphatase (ALP) isoforms b-TNAP and c-IAP [1]. Unlike single-target CA or ALP inhibitors, this chemotype was designed to simultaneously suppress both activities that cooperatively drive pathological mineral deposition, with reported sub-micromolar potency across multiple CA and ALP isoforms [1].

Why ALP/Carbonic anhydrase-IN-1 Cannot Be Replaced by a Single-Target CA or ALP Inhibitor


Standard-of-care inhibitors such as acetazolamide (CA) or levamisole (ALP) each suppress only one arm of the calcium carbonate–hydroxyapatite deposition pathway. Because both enzyme families are over-expressed and operate cooperatively in bone-destructive disorders, blocking CA alone reduces carbonate availability but does not prevent ALP from hydrolyzing polyphosphates to orthophosphate for crystal formation [1]. Conversely, ALP-only inhibitors leave the CA-driven production of calcium carbonate bio-seed intact [1]. A dual CA/ALP inhibitor is mechanistically required to inhibit mineral deposition at both biochemical steps; substitution by a single-target inhibitor leaves one pathway functionally unopposed [1].

ALP/Carbonic anhydrase-IN-1 – Quantified Differential Performance Against Closest Comparators


Dual CA + ALP Target Engagement vs. Single-Target Standard Inhibitors

ALP/Carbonic anhydrase-IN-1 (Compound 1e) inhibits five therapeutically relevant targets—CA-II, CA-IX, CA-XII, b-TNAP, and c-IAP—within a single molecule, whereas acetazolamide targets only CA isoforms and levamisole/L-phenylalanine target only ALP isoforms [1]. Quantitatively, 1e delivers IC50 values of 0.44 µM (CA-II), 1.61 µM (CA-IX), 0.51 µM (CA-XII), 0.32 µM (b-TNAP), and 0.10 µM (c-IAP) in the same in vitro assay system [1]. No single-agent standard inhibitor achieves measurable activity across all five targets [1].

Dual inhibitor Carbonic anhydrase Alkaline phosphatase Bone mineralization

c-IAP Inhibitory Potency: ~800-Fold Improvement Over Standard ALP Inhibitor L-Phenylalanine

Against c-IAP (intestinal alkaline phosphatase), ALP/Carbonic anhydrase-IN-1 (Compound 1e) exhibits an IC50 of 0.10 ± 0.02 µM, which is approximately 800-fold lower than the IC50 of the standard c-IAP inhibitor L-phenylalanine (80.21 ± 0.001 µM) measured under identical assay conditions [1]. Within the 12-compound [1,8]-naphthyridine series, 1e is the most potent c-IAP inhibitor identified [1].

c-IAP Tissue-nonspecific alkaline phosphatase Potency comparison

Balanced Dual-Inhibition Profile Relative to the Close Structural Analog 1g

Within the same [1,8]-naphthyridine series, analog 1g (methoxy-phenyl substituent) is the most potent CA-II and CA-IX inhibitor (IC50 = 0.10 and 0.11 µM respectively), but it sacrifices ALP activity: b-TNAP IC50 = 0.63 ± 0.47 µM and c-IAP IC50 = 0.35 ± 0.21 µM [1]. ALP/Carbonic anhydrase-IN-1 (Compound 1e; n-butyl substituent) maintains strong CA-II (IC50 = 0.44 µM) and CA-XII (IC50 = 0.51 µM) activity while delivering superior ALP inhibition—its c-IAP IC50 of 0.10 µM is 3.5-fold more potent than 1g, and its b-TNAP IC50 of 0.32 µM is ~2-fold better [1]. Thus, 1e provides a more balanced dual CA/ALP profile than the CA-biased 1g [1].

SAR Isozyme selectivity 1,8-Naphthyridine series

Target-Space Differentiation: ALP/CA Inhibitor vs. ENPP/CA Inhibitor (Different Compounds Both Named 1e)

A distinct compound also designated 'Compound 1e' and commercially listed as Enpp/Carbonic anhydrase-IN-1 (CAS 2883495-35-8) inhibits ectonucleotide pyrophosphatase/phosphodiesterase (ENPP/NPP) isoforms NPP1, NPP2, NPP3 alongside CA-II and CA-IX, with IC50 values of 1.36, 1.35, 3.00, 0.88, and 1.02 µM respectively [2]. ALP/Carbonic anhydrase-IN-1 (CAS 2091887-74-8) instead targets ALP (b-TNAP, c-IAP) and CA-II, CA-IX, CA-XII [1]. Although both bear the 'IN-1' nomenclature and inhibit carbonic anhydrase, their non-CA targets are entirely different enzymatic families: ALP participates in bone mineralization, while ENPP regulates purinergic signaling and pyrophosphate homeostasis. Selecting the wrong 'Compound 1e' would redirect the biological readout from the mineralization pathway to nucleotide metabolism [1][2].

Target selectivity ENPP ALP Cross-series comparison

CA Isozyme Selectivity Pattern: Preferential CA-II and CA-XII Inhibition Over CA-IX

ALP/Carbonic anhydrase-IN-1 exhibits a CA isozyme selectivity profile that discriminates between the broadly-expressed cytosolic CA-II (IC50 = 0.44 µM), the cancer-associated transmembrane CA-XII (IC50 = 0.51 µM), and the tumor hypoxia marker CA-IX (IC50 = 1.61 µM) [1]. By comparison, acetazolamide displays the opposing preference: it is 1.7-fold more potent against CA-IX (IC50 = 1.08 µM) than against CA-XII (IC50 = 1.55 µM) [1]. The CA-IX:CA-XII selectivity ratio for 1e is ~3.2 (favoring CA-XII), whereas for acetazolamide the ratio is ~0.7 (favoring CA-IX) [1]. This inverted selectivity may be relevant when experimental readouts are linked to specific CA isozyme subcellular localization.

CA-II CA-XII CA-IX Isozyme selectivity

Validated Research & Screening Use-Cases for ALP/Carbonic anhydrase-IN-1 Based on Differential Evidence


In Vitro Models of Pathological Bone Mineralization Requiring Simultaneous CA and ALP Blockade

In cellular or enzymatic models of rheumatoid arthritis or ankylosing spondylitis where both CA-driven carbonate production and ALP-driven phosphate release are upregulated, ALP/Carbonic anhydrase-IN-1 provides single-molecule dual-target coverage that is mechanistically aligned with the mineral deposition pathway described by the authors [1]. The ~800-fold potency advantage over L-phenylalanine (c-IAP) and ~60-fold advantage over levamisole (b-TNAP) allows complete ALP inhibition at nanomolar concentrations, while concurrently inhibiting CA-II and CA-XII with sub-micromolar potency [1].

Isozyme-Selective CA-XII Pharmacological Studies Where CA-IX Sparing Is Desired

For experimental designs requiring selective inhibition of the transmembrane CA-XII isoform over the tumor-associated CA-IX, ALP/Carbonic anhydrase-IN-1 offers a CA-IX/CA-XII selectivity ratio of ~3.2 (favoring CA-XII), in contrast to the standard CA inhibitor acetazolamide which shows the reverse selectivity [1]. This differential selectivity profile makes 1e suitable for dissecting CA-XII-specific contributions in renal acidification, bone resorption, or other physiological contexts where CA-IX activity must be preserved [1].

Structure–Activity Relationship (SAR) Studies on 1,8-Naphthyridine Dual Inhibitor Scaffolds

As the most potent c-IAP inhibitor and the most balanced dual CA/ALP agent in the 12-compound [1,8]-naphthyridine series, 1e serves as a reference compound for SAR campaigns exploring the effect of pyrrolo-naphthyridine N-substitution on isozyme selectivity [1]. Comparison with the CA-biased analog 1g and the b-TNAP-biased analog 1b enables researchers to map how n-butyl (1e) vs. methoxy-phenyl (1g) vs. para-butylphenyl (1b) substituents shift the dual-inhibition balance [1].

Procurement Quality Control: Differentiating ALP/CA-IN-1 (CAS 2091887-74-8) from the ENPP/CA-IN-1 Compound

Given that both ALP/Carbonic anhydrase-IN-1 (CAS 2091887-74-8) and Enpp/Carbonic anhydrase-IN-1 (CAS 2883495-35-8) are marketed under similar names and both are labeled 'Compound 1e,' procurement protocols must verify CAS registry numbers to ensure the material received targets ALP rather than ENPP enzymes [1][2]. The target profile data presented in Section 3 serve as a definitive identification reference: ALP/CA-IN-1 should show IC50 values of ~0.10 µM against c-IAP and ~0.32 µM against b-TNAP with no ENPP activity, while ENPP/CA-IN-1 should show IC50 values of 1.36–3.00 µM against NPP1-3 with no ALP activity [1][2].

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